[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
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Overview
Description
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride typically involves the following steps:
Preparation of the Starting Materials: Ethoxybenzene and propoxybenzene are prepared through the reaction of phenol with ethyl chloride and propyl chloride, respectively.
Formation of the Intermediate: The intermediate (3-Ethoxy-4-propoxyphenyl)methylamine is synthesized by reacting ethoxybenzene and propoxybenzene with propylamine under specific reaction conditions.
Conversion to Hydrochloride Salt: The intermediate is then converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride involves large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction environment.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions can occur at the ethoxy and propoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions are typically carried out using nucleophiles like halides or alkylating agents.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the ethoxy and propoxy positions.
Scientific Research Applications
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenylmethylamine derivatives, such as (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride and (3-Ethoxy-4-methoxyphenyl)methylamine hydrochloride.
Uniqueness: The presence of both ethoxy and propoxy groups on the phenyl ring distinguishes (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride from its analogs, potentially leading to unique chemical and biological properties.
(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGHDJGUGZRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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